molecular formula C24H18N2O3 B11520550 5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11520550
M. Wt: 382.4 g/mol
InChI Key: FACIJKIBQRGFDE-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with 1,3-diphenylurea in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H18N2O3/c1-17-12-14-18(15-13-17)16-21-22(27)25(19-8-4-2-5-9-19)24(29)26(23(21)28)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

FACIJKIBQRGFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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